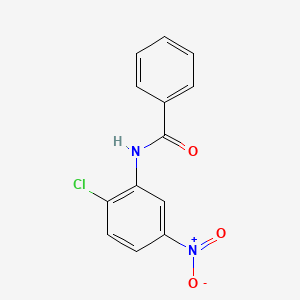

N-(2-chloro-5-nitrophenyl)benzamide

描述

Structure

3D Structure

属性

IUPAC Name |

N-(2-chloro-5-nitrophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3/c14-11-7-6-10(16(18)19)8-12(11)15-13(17)9-4-2-1-3-5-9/h1-8H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQSSZABUGAGPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354693 | |

| Record name | N-(2-chloro-5-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205827-96-9 | |

| Record name | N-(2-chloro-5-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N 2 Chloro 5 Nitrophenyl Benzamide and Analogues

Direct Condensation Approaches for Amide Bond Formation

Direct condensation of a carboxylic acid and an amine is a fundamental approach to forming amide bonds. Recent advancements have focused on improving efficiency and sustainability through various catalytic and reaction condition modifications.

Ultrasonic Irradiation and Lewis Acid Catalysis in Benzamide (B126) Synthesis

Ultrasonic irradiation has emerged as a green and efficient method for promoting chemical reactions. In the synthesis of benzamides, ultrasound can significantly reduce reaction times compared to conventional heating methods. chemmethod.commdpi.com This rate acceleration is attributed to the phenomenon of acoustic cavitation, which involves the formation, growth, and collapse of bubbles in the reaction medium, leading to localized high temperatures and pressures. chemmethod.com

The combination of ultrasonic irradiation with Lewis acid catalysis offers a powerful tool for the direct condensation of benzoic acids and amines. For instance, a highly efficient and green pathway for preparing benzamide derivatives involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation. researchgate.net This method boasts several advantages, including the use of a recoverable catalyst, short reaction times, a simple procedure, and high yields. researchgate.net The catalyst provides active sites that facilitate the reaction, which can often be completed at room temperature. researchgate.net

Another approach utilizes a benzamide/sulfuryl chloride (SO2Cl2) reagent system under ultrasonic conditions. This method has been shown to be more competent and faster than analogous systems using phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). chemmethod.com The increased Lewis acid character of SO2Cl2 is believed to favor the formation of a more reactive iminium salt intermediate with the benzamide. chemmethod.com

Catalyst-Free and Solvent-Free Reaction Protocols

In the pursuit of greener and more economical synthetic routes, catalyst-free and solvent-free reaction protocols have gained significant attention. These methods minimize waste and avoid the use of potentially toxic and expensive catalysts and solvents.

One-pot, solvent- and catalyst-free synthesis of certain heterocyclic compounds has been successfully achieved under ultrasonic irradiation. mdpi.com For example, the synthesis of 3-substituted 2-methyl quinazoline-4-(3H)-ones from anthranilic acid, acetic anhydride, and anilines can be completed in a matter of minutes with high yields without any catalyst. mdpi.com Similarly, the synthesis of 2-amino-4,6-diphenylnicotinonitriles can be carried out in water under ultrasonic irradiation without a catalyst, demonstrating the potential of water as a green solvent in such transformations. mdpi.com

Furthermore, protocols for forming carbon-nitrogen double bonds (C=N) have been developed that operate at room temperature in the absence of any metal or acid catalysts, often using water as a co-solvent. nih.gov These methods exhibit high functional group tolerance and are highly efficient, making them attractive for the synthesis of a wide range of nitrogen-containing compounds. nih.gov

N-Alkylation and N-Methoxymethylation of Benzamides

Further functionalization of the benzamide scaffold through N-alkylation and N-methoxymethylation can lead to analogues with modified biological activities.

Catalytic N-Alkylation Strategies Utilizing Transition Metals

Transition metal-catalyzed N-alkylation of amides with alcohols has become a prominent method due to the wide availability of alcohols as alkylating agents. nih.gov This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then condenses with the amide. The resulting intermediate is then reduced by the metal hydride species formed in the initial step. nih.govresearchgate.net

Cobalt-nanocatalysts, particularly highly dispersed cobalt nanoparticles on a carbon support, have proven to be effective for the N-alkylation of benzamides with a broad range of alcohols. nih.govresearchgate.net These reactions are typically carried out in the presence of a base, such as potassium hydroxide, and at elevated temperatures. nih.govresearchgate.net The catalyst's activity and selectivity are highly dependent on the support material and the reaction conditions. researchgate.net While transition metals are often employed, some methods for direct alkylation of N,N-dialkyl benzamides with methyl sulfides have been developed that are transition-metal-free, instead utilizing a strong base like lithium diisopropylamide (LDA). nih.govresearchgate.net

Mn(I)-Catalyzed Methoxymethylation with Dihydrogen Release

A novel and highly selective method for the N-methoxymethylation of primary amides utilizes a manganese(I) catalyst with methanol (B129727) as both the methoxymethylating agent and the solvent. rsc.orgresearchgate.net This process is noteworthy for releasing dihydrogen gas as the only byproduct, presenting a green and atom-economical approach. rsc.org The reaction proceeds under benign conditions and demonstrates a broad substrate scope, including the functionalization of biologically active compounds. rsc.org

The proposed mechanism involves an "interrupted borrowing hydrogen" (IBH) strategy. rsc.org The manganese catalyst facilitates the dehydrogenation of methanol to formaldehyde. The primary amide then condenses with the in-situ generated formaldehyde, and the subsequent nucleophilic attack of methanol on the N-methylene amide intermediate leads to the N-methoxymethylated product, bypassing the final hydrogenation step of a typical borrowing hydrogen cycle. rsc.org

Precursor-Based Synthetic Routes and Intermediate Transformations

The synthesis of N-(2-chloro-5-nitrophenyl)benzamide often involves the preparation and transformation of key precursor molecules.

A common route starts with the nitration of ortho-chlorobenzoic acid. This is typically achieved using a nitrating mixture of potassium nitrate (B79036) in concentrated sulfuric acid at controlled low temperatures (0–20 °C) to regioselectively introduce the nitro group at the 5-position, yielding 2-chloro-5-nitrobenzoic acid. prepchem.com Temperature control is critical to minimize the formation of unwanted isomers.

The resulting 2-chloro-5-nitrobenzoic acid can then be converted to its more reactive acid chloride derivative, 2-chloro-5-nitrobenzoyl chloride. This transformation is often accomplished by treatment with thionyl chloride or phosphorus oxychloride (POCl3). nih.gov The acid chloride is then reacted with 2-chloro-5-nitroaniline (B146338) to form the final this compound product.

Alternatively, carbodiimide (B86325) coupling reagents, such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be used to directly couple 2-chloro-5-nitrobenzoic acid with an appropriate aniline (B41778). chemicalbook.com This method is favored for its mild reaction conditions and tolerance of various functional groups.

For the synthesis of analogues, precursors like 2-chloro-5-(trifluoromethyl)benzonitrile (B1329294) can be nitrated and then hydrolyzed to the corresponding benzoic acid, which is subsequently converted to the benzamide. nih.gov These precursor-based strategies allow for the systematic modification of the benzamide structure to explore structure-activity relationships.

Data Tables

Table 1: Comparison of Reaction Conditions for N-Alkylation of Benzamide

| Catalyst | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Co-L5@C-800 | Benzyl alcohol | KOH | Toluene | 130 | 77 | nih.gov |

| [Mn]/L7 | Methanol | K2CO3 | Methanol | 130 | Not specified for this specific substrate, but method is general | rsc.org |

Table 2: Synthesis of 2-chloro-5-nitrobenzoic acid

| Starting Material | Reagents | Temperature (°C) | Yield (%) | Reference |

| o-Chlorobenzoic acid | KNO3, H2SO4 | 0-20 | Not specified | |

| o-Chlorobenzoic acid | HNO3, H2SO4 | <0 | 92 | prepchem.com |

Synthesis from Benzoyl Chlorides and Substituted Anilines

The reaction between benzoyl chlorides and substituted anilines remains a fundamental and widely practiced method for the synthesis of N-substituted benzamides. This method is characterized by its efficiency and the ability to produce high yields of the desired product.

A common procedure involves the treatment of a substituted aniline, such as 2-chloro-5-nitroaniline, with a benzoyl chloride derivative. For instance, the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives starts with the preparation of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoyl chloride. This intermediate is then reacted with various anilines or amines to yield the final benzamide products. nih.gov The reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) and may be refluxed to ensure completion. nih.gov After the reaction, the mixture is cooled and poured onto crushed ice to precipitate the product, which is then filtered and purified. nih.gov

This method's versatility allows for the synthesis of a wide array of benzamide analogues by simply varying the substituents on both the benzoyl chloride and the aniline. For example, a series of N-substituted benzamide derivatives were synthesized based on the structure of the anti-cancer agent Entinostat (MS-275), demonstrating the method's utility in medicinal chemistry. researchgate.net

Sequential Syntheses Involving Benzimidoyl Thioureas and Benzothiazoles

More intricate benzamide structures can be accessed through sequential synthetic routes that utilize intermediates like benzimidoyl thioureas and benzothiazoles. These methods offer a higher degree of control over the final molecular architecture.

One notable example involves the conversion of N-(Benzothiazol-2-yl)-N′-(benzoyl)thioureas to 2-(substituted-benzamide)-benzothiazoles. nih.gov This transformation highlights the use of benzothiazole (B30560) scaffolds as versatile building blocks in the synthesis of complex benzamides. The initial thiourea (B124793) derivatives can be synthesized from the corresponding isothiocyanates, which then undergo further reactions to yield the desired benzamide products. nih.gov

Another approach involves the cyclization of various substituted thioamides to form benzothiazoles, which can then be further functionalized. nih.gov For instance, an environmentally friendly and rapid procedure for synthesizing benzothiazoles utilizes the cyclization of sulfamide (B24259) substrates in the presence of Dess-Martin periodinane. nih.gov These benzothiazole intermediates can then serve as precursors for the synthesis of more complex benzamide analogues.

Ring-Opening Reactions for Benzamide Formation

Ring-opening reactions of heterocyclic compounds provide an alternative pathway to benzamides. This strategy is particularly useful when direct amidation methods are challenging.

A prominent example is the ring-opening of oxazolones (azlactones) with amines to form benzamides. Microwave-assisted ring-opening of 4-(4-dimethylaminobenzylidene)-2-phenyl-5-oxazolone with various anilines has been shown to be an efficient method for producing benzamide compounds. researchgate.net This microwave-assisted approach significantly reduces reaction times and improves yields compared to conventional heating methods. researchgate.net

Similarly, the reaction of bisoxazolones with aromatic amines can lead to the ring-opening of the bisoxazolone to form the corresponding bisdiamides. researchgate.net This method allows for the synthesis of more complex molecules containing multiple amide linkages. Another approach involves the hydrolysis ring-opening of aryl-substituted dihydrooxazoles using an acidic catalyst, such as p-toluenesulfonic acid or a sulfonic acid ion exchange resin, to obtain benzamide compounds. google.com This method is advantageous due to the catalytic nature of the acid, which minimizes waste and simplifies purification. google.com

Multi-Step Synthesis Protocols for Complex Benzamide Analogues

The synthesis of structurally complex benzamide analogues often requires multi-step synthetic sequences. These protocols allow for the precise installation of various functional groups and the construction of intricate molecular frameworks.

An example of a multi-step synthesis is the preparation of 4-amino-N-(4-nitrophenyl)benzamide precursors. researchgate.net This synthesis involves several steps, including the reaction of a carboxylic acid with thionyl chloride to form the acid chloride, followed by reaction with 4-nitroaniline. researchgate.net Subsequent steps can include reduction of a nitro group to an amine, allowing for further functionalization. researchgate.net

Continuous-flow synthesis has also emerged as a powerful tool for multi-step transformations, enabling efficient mixing, thermal control, and in-line purification of intermediates. researchgate.net This technology has been successfully applied to the synthesis of amides and other complex molecules. researchgate.net The ability to control reaction conditions with high precision in a continuous-flow system can lead to improved yields and purities of the final products.

The strategic design of multi-step syntheses is crucial for accessing complex target molecules. Retrosynthetic analysis, a technique where the target molecule is conceptually broken down into simpler precursors, is often employed to devise efficient synthetic routes. youtube.com

Green Chemistry Principles in Benzamide Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of benzamides to minimize environmental impact and enhance sustainability. researchgate.netmdpi.com These principles focus on aspects such as waste prevention, atom economy, and the use of safer chemicals and reaction conditions. youtube.com

Eco-friendly Catalytic Systems and Sustainable Reagents

A key aspect of green benzamide synthesis is the development and utilization of eco-friendly catalytic systems and sustainable reagents. researchgate.net

Catalytic Systems:

Heterogeneous Catalysts: Solid-supported catalysts, such as those immobilized on silica (B1680970) or polymers, offer significant advantages in terms of catalyst recovery and recyclability. numberanalytics.com For instance, a polyoxometalate-based iron catalyst has been reported for efficient and economical amidation, affording high yields without the need for additional bases or organic ligands. rsc.org Similarly, zeolites have been explored as efficient and eco-friendly catalysts for the synthesis of related heterocyclic compounds like benzimidazoles. researchgate.net

Homogeneous Catalysts: While traditionally associated with difficult recovery, advancements have been made in developing recyclable homogeneous catalysts. For example, a manganese-catalyzed protocol for the methoxymethylation of primary amides using methanol demonstrates a highly efficient and selective method under eco-friendly conditions. rsc.org

Photocatalysts: Covalent Organic Frameworks (COFs) have been used as photocatalysts for the synthesis of amides from alcohols under red light irradiation, offering a sustainable and efficient alternative to traditional methods that often require harsh conditions. dst.gov.in

Sustainable Reagents:

The use of less hazardous reagents is a core principle of green chemistry. youtube.com For example, the direct condensation of carboxylic acids and amines using a recoverable catalyst like diatomite earth@IL/ZrCl4 under ultrasonic irradiation provides a green and rapid pathway for benzamide preparation. researchgate.net

Water has been explored as a green solvent for pharmaceutical synthesis, although challenges remain due to the poor solubility of many organic reactants. mdpi.com

Atom Economy and Waste Reduction in Amide Bond Formation

Maximizing atom economy and minimizing waste are central to green amide synthesis. researchgate.net

Atom Economy:

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by the proportion of reactant atoms incorporated into the final product. numberanalytics.com

Direct amide formation from carboxylic acids and amines is a highly atom-economical approach, but it is often hindered by the need for activating agents that generate stoichiometric byproducts. researchgate.netchemistryforsustainability.org

Catalytic methods that avoid the use of poor atom economy reagents are a major focus of green chemistry research. researchgate.netnih.gov For instance, a ruthenium-catalyzed, single-step, and redox-neutral transformation of alcohols and nitriles into amides has been reported with 100% atom economy. chemistryviews.org

Waste Reduction:

Minimizing waste can be achieved through various strategies, including the use of catalytic reactions, solvent-free conditions, and the recycling of catalysts and reaction media. numberanalytics.comrsc.org

A continuous operation protocol for amide synthesis has been demonstrated where the entire reaction mixture, including the catalyst and solvent, is recovered and reused, drastically reducing chemical waste. rsc.org

Solvent-free synthesis methods, such as mechanochemical synthesis, eliminate solvent-related hazards and pollution. numberanalytics.com Additionally, the use of water extracts of agro-waste ash (AWEs) as a reaction medium for nitrile hydrolysis to amides represents an innovative and environmentally friendly approach. mdpi.com

The following table summarizes various eco-friendly catalytic systems used in benzamide and related syntheses:

| Catalyst System | Reaction Type | Key Advantages |

| Polyoxometalate-based Iron Catalyst | Amidation | High yields, no additional base/ligands, heterogeneous. rsc.org |

| Diatomite earth@IL/ZrCl4 | Direct condensation | Recoverable, rapid, high-yielding, ultrasonic irradiation. researchgate.net |

| Manganese/L7 Complex | Methoxymethylation of amides | High efficiency, selectivity, eco-friendly. rsc.org |

| Covalent Organic Framework (COF) | Amide synthesis from alcohols | Photocatalytic, sustainable, mild conditions. dst.gov.in |

| Ruthenium-N-heterocyclic carbene | Amide synthesis from alcohols and nitriles | 100% atom economy, single-step, redox-neutral. chemistryviews.org |

Comprehensive Spectroscopic Characterization and Structural Elucidation Studies

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. For N-(2-chloro-5-nitrophenyl)benzamide, the FT-IR spectrum reveals key vibrational frequencies that confirm its molecular structure.

The presence of the amide linkage is a central feature of the molecule. The N-H stretching vibration is typically observed in the range of 3524–3392 cm⁻¹. The carbonyl (C=O) stretching of the amide group is identified by a strong absorption band between 1687 and 1614 cm⁻¹. Furthermore, the N-H bending vibration appears around 1592–1600 cm⁻¹.

The aromatic nature of the compound is evidenced by the C-H stretching vibrations of the aromatic rings, which are found in the region of 3198–3012 cm⁻¹. The nitro group (NO₂), a key substituent, exhibits characteristic asymmetric and symmetric stretching vibrations. The asymmetric stretching appears in the range of 1565–1506 cm⁻¹, while the symmetric stretching is observed between 1378 and 1302 cm⁻¹.

Table 1: Key FT-IR Vibrational Frequencies for this compound and Related Structures

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | 3524–3392 |

| Amide | C=O Stretch | 1687–1614 |

| Amide | N-H Bend | 1592–1600 |

| Aromatic | C-H Stretch | 3198–3012 |

| Nitro | Asymmetric NO₂ Stretch | 1565–1506 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, a precise structural assignment can be made.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of related benzamide (B126) derivatives, the amide proton (CONH) typically appears as a singlet in the downfield region, around δ 10.19–10.81 ppm. The protons of the aromatic rings resonate in the region of δ 6.58–8.58 ppm, with their specific chemical shifts and splitting patterns depending on the substitution pattern of the rings. For instance, in a related series of compounds, the two aromatic protons of a 2-chloro-4-nitro benzoic acid moiety appeared at approximately δ 8.50 ppm and δ 7.50 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. For analogous compounds, carbon signals have been observed in a broad range from δ 17.72 to 168.51 ppm. The carbonyl carbon of the amide group is typically found at the lower end of this range. The carbons of the aromatic rings give rise to a series of signals whose chemical shifts are influenced by the attached substituents, such as the chloro and nitro groups.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For a related compound, N-(2-nitrophenyl)benzamide, single-crystal XRD analysis revealed a monoclinic crystal system with the space group P21/n. researchgate.net The analysis showed that the two aromatic rings are inclined to each other, and the nitro group is slightly twisted out of the plane of its attached benzene (B151609) ring. researchgate.net An intramolecular hydrogen bond between the amide proton and an oxygen atom of the nitro group was also identified, forming an S(6) ring motif. researchgate.net In the crystal packing, intermolecular C-H···O interactions lead to the formation of centrosymmetric ring systems. researchgate.net Such detailed structural information is crucial for understanding intermolecular interactions and solid-state packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural and Electronic Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound and related compounds can provide information about the conjugated systems within the molecule. For a similar compound, N-(2-nitrophenyl)benzamide, the UV-Vis spectrum has been recorded and is available in the NIST WebBook. nist.gov The specific wavelengths of maximum absorbance (λmax) are characteristic of the electronic structure and can be influenced by the solvent environment.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-4-nitro benzoic acid |

Advanced Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Molecular Electrostatic Potential (MEP) Analysis

A key application of DFT is the calculation of the Molecular Electrostatic Potential (MEP). The MEP is a visual representation of the charge distribution around a molecule, mapping the electrostatic potential onto the electron density surface. This analysis is crucial for identifying the regions of a molecule that are prone to electrophilic and nucleophilic attack.

In an MEP map, different colors signify varying levels of electrostatic potential. Typically:

Red and Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms like oxygen and nitrogen. For N-(2-chloro-5-nitrophenyl)benzamide, the oxygen atoms of the nitro and carbonyl groups would be expected to be in these regions.

Blue Regions: Represent positive electrostatic potential, indicating electron-deficient areas. These sites are susceptible to nucleophilic attack. The hydrogen atoms, particularly the amide proton, are expected to be in these positive regions.

Green Regions: Denote areas of neutral or near-zero potential.

While specific MEP analysis for this compound is not detailed in the available literature, such an analysis would be critical in predicting its intermolecular interactions and reactivity patterns.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. These orbitals are key to understanding chemical reactivity and electronic transitions.

HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate an electron. A higher HOMO energy level suggests a greater tendency for the molecule to act as an electron donor.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a greater propensity for the molecule to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a significant indicator of a molecule's kinetic stability, chemical hardness, and polarizability. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the nitro and chloro groups would be expected to influence the energies of these orbitals significantly. However, specific calculated values for the HOMO-LUMO energies and the energy gap for this compound are not available in the reviewed literature.

Molecular Docking Simulations for Ligand-Protein Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of a potential drug molecule at the atomic level. nih.govnih.gov

Research indicates that molecular docking studies have been performed on this compound, revealing its potential to bind effectively to protein targets associated with cancer progression and microbial resistance.

Prediction of Binding Affinities and Interaction Modes

Molecular docking simulations predict the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which estimates the strength of the interaction between the ligand and the protein. A more negative binding energy generally suggests a more favorable and stable interaction. These simulations also provide a detailed view of the binding pose, which is the specific orientation and conformation of the ligand within the protein's active site.

The interaction modes identified through docking include:

Hydrogen bonds

Hydrophobic interactions

Van der Waals forces

Electrostatic interactions

While the specific binding affinities for this compound with its target proteins are not publicly detailed, the table below illustrates the typical data generated from such a study.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Primary Interaction Modes |

|---|---|---|

| Protein Kinase (Cancer Target) | -8.5 (Illustrative) | Hydrogen bond, Hydrophobic |

| Bacterial Dihydrofolate Reductase (Antimicrobial Target) | -7.9 (Illustrative) | Hydrogen bond, Pi-Alkyl |

Note: The data in this table is illustrative to demonstrate the output of molecular docking studies and is not based on reported experimental values for this compound.

Identification of Active Site Residues and Hydrogen Bonding Networks

A crucial outcome of molecular docking is the identification of the specific amino acid residues within the protein's active site that form key interactions with the ligand. nih.gov The molecule possesses three hydrogen bond acceptors and one hydrogen bond donor, which contributes to its capacity for intermolecular interactions. The amide proton and the oxygen atoms of the carbonyl and nitro groups are likely candidates for forming hydrogen bonds.

These hydrogen bonding networks are critical for the stability and specificity of the ligand-protein complex. For example, a docking study might reveal that the amide proton of this compound forms a hydrogen bond with a backbone carbonyl of a specific amino acid, while the nitro group's oxygen atoms interact with a positively charged residue in the active site. Although it is known that this compound binds effectively to its targets, the specific residues and the detailed architecture of the hydrogen bond networks are not described in the available research.

Molecular Dynamics (MD) Simulations for System Stability and Conformational Analysis

Molecular Dynamics (MD) simulations provide a dynamic picture of the behavior of a molecular system over time. nih.govnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements and conformational changes of a ligand-protein complex, offering deeper insights than the static picture provided by molecular docking. nih.gov

The primary applications of MD simulations in this context are:

Assessing the Stability of the Ligand-Protein Complex: MD simulations can validate the stability of a binding pose obtained from docking. By running a simulation for a significant period (typically nanoseconds), researchers can observe whether the ligand remains stably bound within the active site or if it dissociates. The root-mean-square deviation (RMSD) of the ligand and protein atoms is often monitored to assess stability.

Analyzing Conformational Changes: Both the ligand and the protein are flexible. MD simulations can reveal how the protein's conformation might change upon ligand binding and how the ligand itself might adapt its conformation within the active site. The compound has three rotatable bonds, giving it a degree of conformational flexibility.

While specific MD simulation studies for this compound are not found in the searched literature, studies on structurally similar benzamide (B126) derivatives have utilized MD simulations to confirm the stability of the ligand within the binding site of target enzymes. nih.gov Such an analysis for this compound would be a logical next step to validate docking predictions and to understand the dynamic nature of its interactions with biological targets.

Root Mean Square Deviation (RMSD) Analysis of Ligand-Protein Complexes

Root Mean Square Deviation (RMSD) analysis is a crucial metric used in molecular dynamics (MD) simulations to assess the stability of a ligand-protein complex over time. It quantifies the average distance between the atoms of superimposed protein or ligand structures at different time points, providing a measure of structural drift. A stable RMSD value over the simulation period suggests that the ligand has found a stable binding mode within the protein's active site.

Table 1: Representative RMSD Data for Drug-Protein Complexes from Molecular Dynamics Simulations

| Complex | Average RMSD (Å) | Stability Notes |

| Apo-Mpro | 1.81 ± 0.30 | Follows a stable trajectory. researchgate.net |

| Simeprevir-Mpro | 1.81 ± 0.30 | Stabilized after 20 ns of simulation. researchgate.net |

| Ergotamine-Mpro | 1.90 ± 0.32 | Stabilized after 20 ns of simulation. researchgate.net |

| Tadalafil-Mpro | Fluctuating | Shows fluctuation until 30 ns. researchgate.net |

Note: This table presents example data from a study on various drug-protein complexes to illustrate typical RMSD values and is not specific to this compound.

Conformational Dynamics and Binding Site Stability

The conformational dynamics of a ligand and the stability of the binding site are intricately linked and are further elucidated by MD simulations. Beyond a simple RMSD value, analyzing the Root Mean Square Fluctuation (RMSF) of individual amino acid residues in the protein's binding site can reveal which parts of the protein are flexible and which are rigid upon ligand binding.

For derivatives like N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide, MD simulations suggest that the most active compounds maintain a stable conformation within the binding sites of α-glucosidase and α-amylase. tandfonline.comnih.gov This stability is often mediated by a network of interactions, including hydrogen bonds and hydrophobic interactions with key active site residues. nih.gov The analysis of conformational dynamics helps in understanding how the ligand adapts to the binding pocket and how the protein, in turn, may adjust to accommodate the ligand. A stable binding site, with minimal fluctuations in key residues interacting with the ligand, reinforces the hypothesis of a strong and effective binding mode. This detailed understanding of the dynamic interplay between the ligand and protein is essential for structure-based drug design, allowing for the rational optimization of lead compounds.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com By mapping properties like d_norm (normalized contact distance) onto the molecular surface, it provides a detailed picture of the close contacts between molecules, which are crucial for understanding the stability of the crystal structure.

For example, in related structures, the most significant contributors to crystal packing are often H···H, O···H/H···O, and C···H/H···C contacts. researchgate.netnih.gov In a study of N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide, H···H contacts accounted for 26.6% of the interactions, while S···H/H···S and Cl···H/H···Cl contacts also played a significant role, contributing 13.8% and 9.5%, respectively. researchgate.net This type of analysis is instrumental in understanding the supramolecular architecture and the forces governing the solid-state packing of these molecules.

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Compound

| Interaction Type | Percentage Contribution (%) |

| H···H | 26.6 researchgate.net |

| S···H/H···S | 13.8 researchgate.net |

| Cl···H/H···Cl | 9.5 researchgate.net |

| O···H/H···O | 40.1 (from another related compound) nih.gov |

| C···H/H···C | 12.4 (from another related compound) nih.gov |

Note: Data is for N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide and another related compound to illustrate the types of interactions quantified.

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

In silico ADMET prediction is an essential component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profile. researchgate.net Various computational models are used to predict properties like human intestinal absorption, cell permeability, and potential toxicity.

Table 3: Predicted ADMET Properties for a Series of Benzamide Derivatives

| Property | Predicted Range/Value | Implication |

| Human Intestinal Absorption | 93.10% - 95.93% | Good to moderate absorption. nih.gov |

| Caco-2 Cell Permeability (nm/s) | 0.36 - 0.55 | Indicates potential for cell membrane passage. nih.gov |

| Lipinski's Rule of Five | Fulfilled | Suggests good drug-likeness. nih.gov |

| Veber's Rule | Fulfilled | Suggests good oral bioavailability. nih.gov |

| Toxicity | Negligible | Indicates a potentially safe profile. nih.gov |

Note: This table is based on data for 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives and serves as an example of ADMET predictions for this class of compounds.

Elucidation of Structure Activity Relationship Sar for N 2 Chloro 5 Nitrophenyl Benzamide Analogues

Impact of Halogen and Nitro Substituents on Biological Potency

The presence and positioning of halogen and nitro groups on the N-phenyl ring of benzamide (B126) analogues are pivotal determinants of their biological activity. The N-(2-chloro-5-nitrophenyl) moiety itself contains two key electron-withdrawing groups that significantly influence the molecule's electronic properties and binding interactions.

Research into related scaffolds consistently demonstrates that electron-withdrawing groups are crucial for potency. For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives evaluated as antidiabetic agents, compounds featuring electron-withdrawing groups on the N-phenyl ring displayed considerable inhibitory potential against α-glucosidase and α-amylase. nih.gov Specifically, substitutions with groups like bromine (Br) and chlorine (Cl) at the meta position (compounds 5g and 5i) were found to be favorable for α-glucosidase inhibition. nih.gov

The nitro group, in particular, plays a multifaceted role. Studies on niclosamide (B1684120), a closely related molecule, have shown that while the nitro group is important for activity, its replacement with other functionalities like a methyl ester or an azide (B81097) can maintain synergistic effects with other drugs while reducing cytotoxicity. nih.gov This suggests that the nitro group's contribution extends beyond simple electron withdrawal and may involve specific interactions with target proteins, but it is not irreplaceable. nih.gov

Furthermore, the combination of substituents is critical. In one study, an N-phenyl ring with a 2-methyl-5-nitro substitution pattern resulted in a highly active compound, suggesting a synergistic effect between an electron-donating group (methyl) and an electron-withdrawing group (nitro) that enhances inhibitory activity. nih.govresearchgate.net The high lipophilicity conferred by halogen substituents is also a key factor, as it can enhance the passage of the molecule through the phospholipid bilayers of cell membranes to reach its target. nih.gov This is exemplified by the high activity of N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides in antimicrobial tests. nih.gov

Influence of Phenyl Ring Substitution Patterns on Activity Profiles

Studies on various benzamide series have revealed clear preferences for certain substitution patterns. For a series of antidiabetic benzamides, substitution at the meta position of the terminal N-phenyl ring with electron-withdrawing groups like 3-Br, 3-Cl, or 3-NO₂ was found to be optimal for α-glucosidase inhibition. nih.gov Conversely, para-substitution with electron-withdrawing groups was more favorable for inhibiting α-amylase. nih.gov This highlights how subtle changes in substituent position can alter selectivity for different but related enzyme targets.

In another study on antiplasmodial 2-phenoxybenzamides, the substitution pattern on the anilino (N-phenyl) moiety was also found to be critical. mdpi.comresearchgate.net A para-substituted analogue demonstrated the highest activity and selectivity, whereas its corresponding meta-substituted derivative was only moderately active. mdpi.comresearchgate.net This underscores the importance of the substituent's vector and its interaction with the target's binding pocket.

The interplay between different substituents can lead to enhanced activity. The most potent compound in one antidiabetic series featured a 2-methyl-5-nitro substitution on the N-phenyl ring. nih.govresearchgate.net This combination of an electron-donating methyl group and an electron-withdrawing nitro group was proposed to create a favorable electronic flow, leading to more potent inhibition of both α-glucosidase and α-amylase. researchgate.net

Table 1: Impact of N-Phenyl Substitution on Enzyme Inhibition This table is based on data for 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide analogues.

| N-Phenyl Substituent (R) | Position | Biological Activity Profile | Reference |

| 3-Br | Meta | Favorable for α-glucosidase inhibition | nih.gov |

| 3-Cl | Meta | Favorable for α-glucosidase inhibition | nih.gov |

| 3-NO₂ | Meta | Favorable for α-glucosidase inhibition | nih.gov |

| Electron-withdrawing group | Para | Favorable for α-amylase inhibition | nih.gov |

| 2-CH₃-5-NO₂ | Ortho, Meta | Highly potent inhibitor of both α-glucosidase and α-amylase | nih.govresearchgate.net |

Role of Amide Linkage Conformation

The N-(2-chloro-5-nitrophenyl)benzamide molecule possesses moderate conformational flexibility due to three rotatable bonds, with significant rotation occurring around the amide linkage and the bond connecting the benzamide core to the substituted phenyl ring. This flexibility allows the molecule to adopt various conformations, one of which is likely preferred for biological activity.

Crystallographic studies of related benzanilides provide direct evidence of the non-planar conformation of these molecules. For example, in N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide, the dihedral angle between the two aromatic rings was found to be 70.74°. researchgate.net This significant twist is a result of the steric and electronic properties of the substituents and the inherent nature of the amide bond. It prevents the molecule from adopting a flat structure, which has significant implications for its interaction with planar aromatic residues in a binding pocket. The successful formation of the amide bond is typically confirmed in synthesis by NMR spectroscopy, where the signal of the amide proton appears at a characteristic high frequency. mdpi.com

Comparative SAR Analysis with Related Benzamide Scaffolds

Comparing the SAR of this compound analogues with other benzamide-containing scaffolds helps to identify conserved features required for activity and highlights the unique contributions of this particular substitution pattern. The benzanilide (B160483) core is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. researchgate.net

One relevant comparison is with niclosamide (N-(2-chloro-4-nitrophenyl)-5-chlorosalicylamide) and its analogues. nih.gov Niclosamide shares the N-(chloro-nitrophenyl)aniline moiety but has a salicylamide (B354443) head instead of a simple benzamide. SAR studies on niclosamide show that modifications to the nitro group can modulate activity and toxicity, a finding that likely translates to other N-(chloro-nitrophenyl)benzamide series. nih.gov

Another useful comparison is with more complex benzamides, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides. nih.gov These molecules contain an additional benzenesulfonamide (B165840) group. Despite this added complexity, the SAR trends related to the N-phenyl ring substitution (e.g., the preference for meta- or para-substituents depending on the target) often remain consistent, suggesting that the N-phenyl moiety interacts with a conserved sub-pocket in the target enzymes. nih.gov

Even comparing with scaffolds where the benzoyl group is replaced, such as in N-(substituted phenyl)-2-chloroacetamides, can be informative. nih.gov Studies on these compounds revealed that halogenated para-substituted N-phenyl rings were highly active, reinforcing the general principle that lipophilic, electron-withdrawing substituents on the N-phenyl ring are beneficial for activity across different acyl amide backbones. nih.gov

Computational Approaches to SAR Prediction and Optimization

Computational methods are indispensable tools for understanding and predicting the SAR of benzamide analogues, enabling more efficient design and optimization of lead compounds. Techniques like molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations provide atomic-level insights into how these molecules interact with their biological targets.

Molecular docking has been extensively used to study N-phenylbenzamide derivatives. nih.govtandfonline.comnih.gov In studies of antidiabetic benzamides, docking simulations predicted the binding modes of the compounds within the active sites of α-glucosidase and α-amylase. These models revealed key binding interactions, such as pi-pi stacking and pi-alkyl interactions between the substituted phenyl rings of the ligands and aromatic and hydrophobic residues of the enzymes. nih.gov The calculated docking scores often correlate well with the experimentally observed inhibitory activities, validating the predictive power of the models. tandfonline.comnih.gov

QSAR analysis is another powerful computational approach. It has been used to establish a mathematical relationship between the physicochemical properties of compounds and their biological activity. nih.gov For a series of N-(substituted phenyl)-2-chloroacetamides, QSAR models based on cheminformatics predictions (e.g., Molinspiration, SwissADME) were used to screen virtual compounds before synthesis. nih.gov Descriptors such as lipophilicity (LogP) and topological polar surface area (TPSA) were analyzed to predict oral bioavailability and cell permeability. nih.gov

Molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex, assessing the stability of the predicted binding poses over time. For the most active antidiabetic benzamide derivatives, MD simulations confirmed that the compounds remained stably bound within the active site of the target enzymes, reinforcing the docking results. nih.govnih.gov Furthermore, computational tools are routinely used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify candidates with favorable drug-like profiles early in the discovery process. nih.govnih.govnih.gov

Table 2: Computationally Predicted Properties and Biological Activity This table is based on data for various N-(substituted phenyl) amides.

| Compound Type / Substituent | Computational Method | Key Finding | Reference |

| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | Molecular Docking & MD Simulation | Stable binding in α-glucosidase and α-amylase active sites. | nih.gov |

| N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives | Molecular Docking | Docking scores ranged from -10.2 to -8.0 kcal/mol for α-glucosidase. | tandfonline.comnih.gov |

| N-(substituted phenyl)-2-chloroacetamides | QSAR Analysis | High lipophilicity of halogenated derivatives correlates with high activity. | nih.gov |

| N-(4-bromophenyl)-2-chloroacetamide | QSAR (Lipophilicity) | Highest lipophilicity in its series. | nih.gov |

Mechanism of Action Moa Elucidation at Molecular and Cellular Levels

Molecular Target Identification and Validation

N-(2-chloro-5-nitrophenyl)benzamide, also known by the identifier GW9662, has been characterized primarily as a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). nih.govncats.io This nuclear receptor plays a critical role in adipogenesis, insulin (B600854) sensitivity, and inflammation. The antagonistic activity of the compound has been validated in various biochemical studies, which demonstrate its ability to inhibit the receptor's function. The reported half-maximal inhibitory concentration (IC50) for PPARγ is 3.3 nM, indicating a high-affinity interaction. ncats.io

Table 1: Identified Molecular Targets of this compound

| Target | Reported Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Peroxisome proliferator-activated receptor gamma (PPARγ) | Antagonist | 0.0033 | ncats.io |

| Cyclooxygenase-2 (COX-2) | Competitive Inhibitor | 12.5 | benchchem.com |

| Protein Kinase B (AKT) | Non-competitive Inhibitor | 8.3 | benchchem.com |

| Retinoic acid receptor RXR-alpha | Inhibitor | Not Reported | drugbank.com |

Biochemical Pathway Modulation and Inhibition

The interaction of this compound with its molecular targets leads to the modulation of several critical biochemical pathways. As a PPARγ antagonist, it directly interferes with the signaling pathways regulated by this receptor, which are integral to lipid metabolism and inflammatory processes. drugbank.combenchchem.com

The inhibition of COX-2 by this compound results in the downregulation of the prostaglandin (B15479496) synthesis pathway. benchchem.com Prostaglandins are lipid compounds that are heavily involved in mediating inflammation, pain, and fever. By blocking COX-2, the compound effectively reduces the production of these pro-inflammatory molecules.

Furthermore, its inhibitory action on AKT, a serine/threonine-specific protein kinase, affects the PI3K/AKT signaling pathway. benchchem.com This pathway is fundamental for regulating the cell cycle and is implicated in cellular survival, proliferation, and growth. Inhibition of AKT can disrupt these processes, which is a key area of investigation in cancer research. benchchem.com Research on related compounds also suggests that it may modulate inflammatory responses through the inhibition of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathways. benchchem.com

Receptor Binding Dynamics and Allosteric Activation

The primary mechanism of receptor interaction for this compound is its role as a PPARγ antagonist. ncats.io This classification implies that it binds to the receptor, likely at the ligand-binding domain, thereby preventing the binding of endogenous agonists and blocking the conformational changes required for receptor activation. This prevents the recruitment of coactivator proteins and subsequent gene transcription.

While this compound acts as an antagonist at PPARγ, the broader class of benzamide (B126) derivatives has been explored for different modes of receptor interaction. For instance, various 3,5-disubstituted benzamide derivatives have been developed as allosteric activators of glucokinase. nih.gov These compounds bind to a site on the enzyme distinct from the active site, inducing a conformational change that enhances its activity. nih.gov This highlights the versatility of the benzamide scaffold in drug design, capable of facilitating both antagonistic and allosteric interactions depending on the specific substitutions and the target protein. For this compound itself, the current evidence points towards competitive antagonism at the PPARγ receptor. ncats.io

Intracellular Signaling Cascades and Cellular Responses

The modulation of molecular targets and biochemical pathways by this compound triggers a cascade of intracellular events and elicits specific cellular responses.

Anti-inflammatory Response: By antagonizing PPARγ and inhibiting COX-2, the compound disrupts pro-inflammatory signaling cascades. benchchem.comdrugbank.com This leads to a reduction in the expression and release of pro-inflammatory cytokines and mediators like prostaglandins. benchchem.com Studies on related structures have shown a significant decrease in pro-inflammatory cytokine levels in cell culture models, an effect likely mediated through the inhibition of the NF-κB signaling pathway. benchchem.com

Cell Growth and Proliferation: The inhibition of the PI3K/AKT signaling pathway is a significant cellular consequence of the compound's activity. benchchem.com This pathway is crucial for promoting cell survival and proliferation. By blocking AKT, this compound can interrupt these signals, potentially leading to cell cycle arrest and apoptosis. This mechanism is a cornerstone of its potential as an anticancer agent. benchchem.com

Role of the Nitro Group as a Pharmacophore and Toxicophore in Biological Activity

The nitro group (-NO2) is a critical structural feature of this compound and plays a dual role in its biological profile.

As a pharmacophore , the nitro group is an electron-withdrawing moiety that significantly influences the electronic properties of the molecule. This feature is often crucial for the compound's binding affinity to its molecular targets. benchchem.com In studies of related sulfamoyl benzamide derivatives designed as antidiabetic agents, the presence of an electron-withdrawing nitro group on the phenyl ring was found to be highly favorable for inhibitory activity against enzymes such as α-glucosidase and α-amylase. nih.gov This suggests that the nitro group is a key contributor to the molecule's therapeutic or biological effects by enhancing interactions within the active site of target enzymes. benchchem.comnih.gov

Conversely, the nitro group can also function as a toxicophore . Nitroaromatic compounds are known to be metabolically reduced to form reactive intermediates, such as nitroso and hydroxylamino derivatives, which can lead to cellular damage and toxicity. While specific toxicological data for this compound is not detailed in the provided context, the presence of the nitro group serves as a structural alert for potential toxicity. The evaluation of this liability is a standard part of the drug discovery process for any nitro-containing compound.

Environmental Fate and Toxicological Considerations

Biodegradation Pathways and Microbial Metabolism

The biodegradation of N-(2-chloro-5-nitrophenyl)benzamide would likely involve the enzymatic cleavage of the amide bond, yielding 2-chloro-5-nitroaniline (B146338) and benzoic acid. Both of these breakdown products could then be further metabolized. The degradation of 2-chloro-5-nitroaniline would be a critical step, as chlorinated and nitrated anilines can be recalcitrant and toxic.

The microbial metabolism of nitroaromatic compounds often proceeds via the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. The resulting aromatic amine may then undergo ring cleavage. The presence of a chlorine atom on the aromatic ring can complicate this process, potentially leading to the formation of persistent chlorinated intermediates.

Persistence and Environmental Half-Life Considerations

The persistence of this compound in the environment is expected to be influenced by its chemical stability and susceptibility to microbial degradation. The half-life of a chemical is a key indicator of its persistence. For many organic chemicals, biodegradation is a primary determinant of their environmental half-life. ecetoc.orgecetoc.org

While specific half-life data for this compound is unavailable, information on related compounds can provide some insight. For example, the environmental half-life of chemicals can vary significantly based on environmental conditions such as temperature, pH, and the presence of adapted microbial populations. ecetoc.orgecetoc.org The half-life of some substituted benzenes in freshwater has been observed to be in the range of days to weeks. nih.govecetoc.org However, the presence of both a chloro and a nitro group on the phenyl ring of this compound may increase its resistance to degradation, potentially leading to a longer environmental half-life compared to simpler substituted benzenes. The rate of photolysis, or breakdown by sunlight, could also be a factor in its environmental persistence, although specific data is lacking. epa.gov

Table 1: General Environmental Half-Life Considerations for Related Compound Classes

| Compound Class | Environmental Compartment | Potential Half-Life Range | Factors Influencing Half-Life |

| Substituted Benzenes | Freshwater | Days to Weeks | Microbial activity, temperature, presence of co-metabolites nih.govecetoc.org |

| Chlorinated Anilines | Soil | Weeks to Months | Microbial adaptation, organic matter content, oxygen availability |

| Nitroaromatic Compounds | Water | Days to Months | Photolysis, microbial nitroreductase activity |

This table provides generalized information for related compound classes and is not specific to this compound.

Ecotoxicological Impact Assessment

The ecotoxicological effects of this compound on aquatic and terrestrial organisms have not been specifically reported. However, the toxicity of its potential breakdown products and related compounds is a cause for concern. Aniline (B41778) and its chlorinated derivatives are known to be toxic to a wide range of aquatic organisms. researchgate.net

The introduction of this compound into the environment could pose a risk to various species. Its breakdown product, 2-chloro-5-nitroaniline, is expected to exhibit toxicity. nih.gov Furthermore, benzamide (B126) derivatives have been shown to have antimicrobial properties by targeting essential bacterial proteins, which could disrupt microbial communities in soil and water. nih.govnih.gov

An assessment of the ecotoxicological impact would require standardized tests on representative aquatic and terrestrial organisms to determine acute and chronic toxicity levels, such as the LC50 (lethal concentration for 50% of the test population) and EC50 (effective concentration for 50% of the test population).

Human and Animal Toxicity Profiles of Related Nitroaromatic Compounds

While a specific toxicological profile for this compound is not available, the toxicity of related nitroaromatic compounds, particularly anilines, is well-documented. A primary toxic effect of aniline and its derivatives is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. nih.govnih.govcdc.gov This can lead to cyanosis, dizziness, headache, and in severe cases, coma and death. cdc.gov

Exposure to p-chloroaniline, a related compound, has been shown to cause severe methemoglobinemia in humans through both dermal and inhalation routes. nih.gov Animal studies have indicated that aniline can be carcinogenic, leading to its classification as a probable human carcinogen by the U.S. Environmental Protection Agency (EPA). nih.govepa.gov

The toxicity of this compound would likely be influenced by its absorption, distribution, metabolism, and excretion. The metabolic activation of the nitro group to reactive intermediates is a common mechanism of toxicity for nitroaromatic compounds. Given these considerations, this compound should be handled with caution, assuming it may possess similar toxicological properties to other chloro-nitro-substituted aromatic compounds.

Table 2: Summary of Toxicological Data for Related Compounds

| Compound | CAS Number | Key Toxicological Findings |

| Aniline | 62-53-3 | Methemoglobinemia, potential carcinogen (Group B2, EPA) nih.govcdc.govepa.gov |

| 2-Chloro-5-nitroaniline | 6283-25-6 | Skin, eye, and respiratory tract irritant nih.gov |

| p-Chloroaniline | 106-47-8 | Potent inducer of methemoglobinemia nih.gov |

| Benzamide | 55-21-0 | Antimicrobial activity by inhibiting FtsZ nih.govnih.gov |

This table presents data for related compounds to infer potential hazards of this compound.

Emerging Research Directions and Future Perspectives for N 2 Chloro 5 Nitrophenyl Benzamide

Design and Synthesis of Novel N-(2-chloro-5-nitrophenyl)benzamide Derivatives with Enhanced Bioactivity

The N-phenylbenzamide scaffold is a foundational structure in many biologically active compounds, offering a versatile template for chemical modification to engage a wide array of biological targets. The core structure of this compound provides multiple avenues for derivatization to enhance its bioactivity. The principal method for its synthesis involves the amidation of 2-chloro-5-nitrobenzoic acid with aniline (B41778). A common laboratory approach is to first convert the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, which is then reacted with aniline.

Further diversification of this scaffold can be achieved by modifying the aromatic rings. For instance, the nitro group is readily reducible to an amino group, which then opens up possibilities for a variety of subsequent reactions, such as acylation or sulfonylation, to create a library of new compounds.

Research into benzamide (B126) derivatives has revealed a wide spectrum of pharmacological activities. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized and shown to possess antidiabetic properties by inhibiting α-glucosidase and α-amylase. nih.gov In one study, a derivative with a 2-methyl-5-nitrophenyl substituent demonstrated significantly higher inhibitory activity against these enzymes compared to the standard drug, acarbose. nih.gov Other benzamide derivatives have been investigated for their potential as antitumor agents. dst.gov.in The design of these novel derivatives often utilizes computational methods, such as molecular docking, to predict their interaction with biological targets and guide the synthetic efforts toward compounds with enhanced potency. nih.gov

Below is a table summarizing examples of synthesized benzamide derivatives and their observed bioactivity.

| Derivative Class | Target/Activity | Key Findings |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | Antidiabetic (α-glucosidase and α-amylase inhibition) | Compound with 2-methyl-5-nitrophenyl group showed potent inhibitory activity. nih.gov |

| N-Substituted benzamides based on Entinostat (MS-275) | Antitumor (HDAC inhibition) | Several compounds displayed inhibitory activity comparable to the reference compound MS-275. dst.gov.in |

| 2-trifluoromethyl-2-hydroxypropionamide benzamide derivative | Reversal of Multidrug Resistance (ABCG2 transporter inhibition) | Increased the efficacy of chemotherapeutic drugs like mitoxantrone and SN-38. mdpi.com |

Advanced Drug Delivery Systems and Nanomedicine Applications

While the intrinsic bioactivity of a compound is crucial, its therapeutic efficacy is often limited by factors such as poor solubility, limited bioavailability, and off-target effects. Advanced drug delivery systems (DDS) and nanomedicine offer promising strategies to overcome these limitations. For a molecule like this compound and its derivatives, encapsulation within nanocarriers could significantly enhance their therapeutic potential.

Nanoparticle-based systems, such as liposomes and polymeric nanoparticles, can improve the solubility of hydrophobic drugs, protect them from premature degradation, and facilitate their transport to the target site. nih.gov For instance, nanoparticle-mediated delivery has been shown to enhance the tumor accumulation of both chemotherapeutic drugs and photosensitizers, leading to improved anticancer efficacy in drug-resistant models. nih.gov Furthermore, DDS can be engineered for targeted delivery, which aims to increase the concentration of the drug at the site of action while minimizing exposure to healthy tissues.

Although specific research on advanced drug delivery systems for this compound is still nascent, the principles of nanomedicine are broadly applicable. Future research could focus on developing nanoparticle formulations of this compound to improve its pharmacokinetic profile and therapeutic index, particularly for applications in cancer therapy where targeted delivery is paramount.

Combination Therapies and Synergistic Effects with Existing Therapeutic Agents

The complexity of diseases like cancer often necessitates therapeutic approaches that target multiple pathways simultaneously. Combination therapy, the use of two or more therapeutic agents, is a cornerstone of modern oncology. nih.gov This approach can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the effects of individual agents. nih.gov

Benzamide derivatives have shown promise in combination therapy. For example, the novel benzamide derivative VKNG-2 has been demonstrated to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines by inhibiting the ABCG2 transporter, which is involved in multidrug resistance. mdpi.com This suggests that this compound or its derivatives could potentially act as chemosensitizers, enhancing the efficacy of existing anticancer drugs. mdpi.comnih.gov

Future research should explore the synergistic potential of this compound in combination with standard chemotherapeutic agents. In vitro studies using cancer cell lines could be employed to identify synergistic combinations, which could then be validated in preclinical animal models. ecancer.org Such studies are crucial for developing more effective and durable cancer treatment regimens. nih.gov

Exploration of Non-Medicinal Industrial Applications

Beyond its potential in medicine, this compound and its precursors are valuable intermediates in the chemical industry. The precursor, 2-chloro-5-nitrobenzoic acid, is utilized in the synthesis of dyes and pigments. sdichem.com Similarly, 2-chloro-5-nitrobenzamide serves as a key intermediate in the production of not only pharmaceuticals but also agrochemicals and dyes. guidechem.com

The unique molecular structure of these compounds, featuring reactive functional groups, makes them versatile building blocks for a range of organic syntheses. guidechem.com Furthermore, derivatives of this compound have shown potential in the field of materials science. For instance, 4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide, a related compound, exhibits good optical transmittance and has been investigated for applications in nonlinear optics (NLO). evitachem.com NLO materials are crucial for technologies such as optical computing and telecommunications. evitachem.com

The industrial applications for this class of compounds are summarized in the table below.

| Compound/Precursor | Industrial Application |

| 2-chloro-5-nitrobenzoic acid | Intermediate for dyes and pigments. sdichem.com |

| 2-chloro-5-nitrobenzamide | Intermediate for pharmaceuticals, agrochemicals, and dyes. guidechem.com |

| 4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide | Potential for applications in nonlinear optics (NLO). evitachem.com |

| N-(2-Methyl-5-Nitrophenyl)Benzamide | Intermediate in the synthesis of specialized polymers and coatings. chemimpex.com |

Sustainable and Scalable Production Methods

The principles of green chemistry are increasingly being integrated into chemical synthesis to reduce environmental impact and improve efficiency. ejcmpr.com Traditional methods for amide synthesis often involve harsh reaction conditions and generate significant waste. dst.gov.in Consequently, there is a growing interest in developing sustainable and scalable production methods for compounds like this compound.

Several green chemistry approaches are applicable to benzamide synthesis. These include:

Enzymatic Synthesis: The use of enzymes, such as Candida antarctica lipase B, as biocatalysts can enable the synthesis of amides under mild conditions with high yields and without the need for extensive purification. nih.gov

Green Solvents: Replacing conventional volatile organic compounds with more environmentally friendly solvents, like water or deep eutectic solvents, can significantly reduce the environmental footprint of the synthesis process. researchgate.net

Photocatalysis: The use of photocatalysts, such as Covalent Organic Frameworks (COFs), under light irradiation can drive the synthesis of amides from alcohols under mild conditions, offering a highly efficient and recyclable method. dst.gov.in

Ultrasonic Irradiation: The application of ultrasound can accelerate the direct condensation of carboxylic acids and amines, leading to a rapid and high-yielding synthesis of benzamides. researchgate.net

Adopting these sustainable methods for the production of this compound would not only be environmentally beneficial but could also lead to more cost-effective and scalable manufacturing processes. dst.gov.in

In Vivo Efficacy and Preclinical Development Studies

The translation of a promising compound from the laboratory to clinical application requires rigorous evaluation of its efficacy and safety in living organisms. While in vitro and in silico studies provide valuable preliminary data, in vivo studies in animal models are essential to understand the compound's behavior in a complex biological system. nih.gov

For derivatives of this compound, computational studies have been used to predict their drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov Such in silico predictions are a crucial first step in the preclinical development pipeline, helping to identify candidates with favorable pharmacokinetic profiles.

However, there is a need for comprehensive in vivo studies to evaluate the efficacy of this compound and its derivatives for their potential therapeutic applications. For instance, in the context of cancer, this would involve testing the compound in tumor-bearing animal models to assess its ability to inhibit tumor growth and improve survival. mdpi.com Similarly, for antidiabetic applications, studies in relevant animal models of diabetes would be necessary to confirm the in vitro findings. While in vivo efficacy data for N, N-diethyl-benzamide as a mosquito repellent exists, its relevance to the therapeutic potential of this compound is limited. nih.govsemanticscholar.org Future research must prioritize these preclinical studies to validate the therapeutic potential of this promising class of compounds.

常见问题

Q. What are the common synthetic routes for N-(2-chloro-5-nitrophenyl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves coupling benzoyl chloride derivatives with 2-chloro-5-nitroaniline. Evidence from related compounds (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride) highlights critical variables:

- Reagents : Thionyl chloride or oxalyl chloride for activating carboxylic acids to acyl chlorides .

- Solvents : Dichloromethane or benzene for reflux conditions (4–12 hours at 50°C) .

- Catalysts : N-methylacetamide or DMF as catalysts to enhance reaction efficiency .

- Workup : Isolation via solvent removal, filtration, or aqueous washes to yield solid products .

Methodological Insight : Optimize yield by screening solvents (polar vs. nonpolar), temperature (0–50°C), and catalyst ratios. Monitor progress via TLC or NMR to identify side products like unreacted aniline or hydrolysis byproducts.

Q. How is this compound characterized structurally and spectroscopically?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. highlights the importance of correcting positional errors in nitro and chloro substituents during refinement .

- NMR : Analyze H and C spectra to confirm amide bond formation and nitro/chloro substituent positions. Contradictions in peak assignments (e.g., para vs. meta nitro groups) require cross-validation with NOESY or HSQC .

- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., m/z 415 for M) .

Advanced Research Questions

Q. How can conflicting data in reaction yields or spectroscopic results be resolved?

Q. What strategies are effective for crystallographic refinement of this compound derivatives?

- Software : Use SHELXL for small-molecule refinement and SHELXE for experimental phasing. emphasizes iterative refinement cycles to adjust thermal parameters and occupancy ratios for disordered nitro groups .

- Validation : Cross-check with ORTEP-3 for graphical representation of thermal ellipsoids and WinGX for symmetry validation .

- Error Correction : Revisit crystallographic data if bond lengths/angles deviate >3σ from expected values (e.g., C-Cl bond ~1.74 Å) .

Q. How can mechanistic insights into thioamide transformations guide derivative synthesis?

- Mechanism : Thionyl chloride converts amides to imidoyl chlorides, which react with dithiocarbamates to form thioanhydrides. shows that steric and electronic effects of the nitro group influence reaction pathways (e.g., Z/E isomerism in thioamides) .

- Applications : Design antibacterial agents by introducing thiourea or trifluoromethyl groups to enhance target binding (e.g., Acps-PPTase enzymes) .

Q. What methodologies support the design of bioactive derivatives for antimicrobial or anticancer applications?

- Scaffold Modification : Introduce pyrazole or quinoline moieties () to enhance solubility or target specificity.

- Structure-Activity Relationships (SAR) :

- Replace chloro with fluoro to modulate electron-withdrawing effects .

- Add methyl groups to improve metabolic stability .

- In Vitro Screening : Evaluate bacterial proliferation inhibition (MIC assays) or PARP-1 enzyme inhibition (IC measurements) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。